alpha-Hydroxy-N-desmethyltamoxifen
Overview
Description
Alpha-Hydroxy-N-desmethyltamoxifen is a metabolite of tamoxifen, a drug commonly used in the treatment of breast cancer. It has been implicated in the metabolic activation of tamoxifen, leading to the formation of DNA adducts in rat liver cells, which may contribute to its genotoxic effects and potential carcinogenicity . The compound has been shown to form DNA adducts in the absence of metabolizing enzymes, suggesting a direct interaction with DNA .
Synthesis Analysis
The synthesis of alpha-Hydroxy-N-desmethyltamoxifen has been reported in studies where it was used to characterize the major DNA adducts formed by this metabolite in vitro and in vivo . Additionally, alpha-acetoxy-N-desmethyltamoxifen was synthesized as a model activated metabolite of N-desmethyltamoxifen, which further supports the role of alpha-Hydroxy-N-desmethyltamoxifen in the formation of DNA adducts .
Molecular Structure Analysis
Alpha-Hydroxy-N-desmethyltamoxifen has been structurally characterized, and its metabolites have been identified using techniques such as mass spectrometry and HPLC-electrospray ionization MS. These studies have helped to elucidate the metabolic pathways of tamoxifen and its analogs, confirming that alpha-hydroxylation is a key step in the formation of DNA-reactive metabolites .
Chemical Reactions Analysis
The metabolic activation of alpha-Hydroxy-N-desmethyltamoxifen involves its conversion to a highly reactive sulfate ester, which can then form DNA adducts . The formation of these adducts has been demonstrated in rat liver cells and is thought to be a critical step in the genotoxicity of tamoxifen . The R-isomer of alpha-Hydroxy-N-desmethyltamoxifen has been shown to form more DNA adducts than the S-isomer, indicating stereoselective metabolic activation .
Physical and Chemical Properties Analysis
While specific physical and chemical properties of alpha-Hydroxy-N-desmethyltamoxifen are not detailed in the provided papers, the compound's reactivity with DNA and its susceptibility to further metabolic activation, such as sulfation, are well-documented . The compound's ability to form DNA adducts without additional metabolic enzymes suggests it has a high affinity for DNA . Additionally, the use of deuterium-labeled tamoxifen analogs has provided insights into the metabolic processes and the significant isotope effects associated with alpha-hydroxylation .
Scientific Research Applications
Metabolic Activation and Pharmacogenetics
alpha-Hydroxy-N-desmethyltamoxifen is a metabolite of Tamoxifen, a drug widely used in treating estrogen receptor-α-positive breast cancer. The effectiveness of Tamoxifen depends significantly on its metabolic activation by cytochrome P450 enzymes, resulting in active metabolites like alpha-Hydroxy-N-desmethyltamoxifen and endoxifen. Understanding the impact of genetic polymorphisms on the metabolism of Tamoxifen and its metabolites is crucial for personalizing treatment and improving patient response rates. Despite the identified effects of various genetic polymorphisms on the pharmacokinetics and pharmacodynamics of Tamoxifen and its metabolites, the role of pharmacogenetics in tailoring treatment is still under investigation and has not reached a consensus (de Vries Schultink et al., 2015).
Mechanism of Action and Therapeutic Potential
The metabolites of Tamoxifen, including alpha-Hydroxy-N-desmethyltamoxifen, have been critical in understanding the drug's mechanism of action and exploring its therapeutic potential beyond breast cancer treatment. The study of Tamoxifen and its derivatives has spurred the development of new agents with reduced side effects and broader therapeutic targets. The continuous efforts in synthesizing novel Tamoxifen derivatives aim to uncover the drug's mechanism of action further and discover new pharmacologically potent agents for various therapeutic applications (Shagufta & Ahmad, 2018).
Bioanalytical Methods and Pharmacokinetics
The pharmacokinetics of Tamoxifen and its metabolites, including alpha-Hydroxy-N-desmethyltamoxifen, have been extensively studied. An array of bioanalytical methods has been developed for the identification and quantification of Tamoxifen and its phase I metabolites in biological samples. The advancements in techniques such as liquid chromatography coupled to mass spectrometry have facilitated the understanding of Tamoxifen's metabolism, providing a foundation for pharmacokinetic and pharmacodynamic studies that support its therapeutic applications (Teunissen et al., 2010).
Safety And Hazards
Future Directions
The metabolism of tamoxifen, from which alpha-Hydroxy-N-desmethyltamoxifen is derived, is being redefined in light of several important pharmacological observations . Recent studies have identified 4-hydroxy N-desmethyltamoxifen (endoxifen) as an important metabolite of tamoxifen necessary for antitumor actions . This suggests that significant numbers of women might not receive optimal benefit from tamoxifen treatment, which has implications for breast cancer treatment and prevention .
properties
IUPAC Name |
(E)-4-[4-[2-(methylamino)ethoxy]phenyl]-3,4-diphenylbut-3-en-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO2/c1-19(27)24(20-9-5-3-6-10-20)25(21-11-7-4-8-12-21)22-13-15-23(16-14-22)28-18-17-26-2/h3-16,19,26-27H,17-18H2,1-2H3/b25-24- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GREXPZNIZPCGIV-IZHYLOQSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCNC)/C3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401344152 | |
Record name | (E)-4-[4-[2-(methylamino)ethoxy]phenyl]-3,4-diphenylbut-3-en-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401344152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-Hydroxy-N-desmethyltamoxifen | |
CAS RN |
162070-61-3 | |
Record name | alpha-Hydroxytamoxifen | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162070613 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (E)-4-[4-[2-(methylamino)ethoxy]phenyl]-3,4-diphenylbut-3-en-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401344152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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